N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-oxoimidazolidine-1-carboxamide
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Overview
Description
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound that features a unique structure combining furan, pyridine, and imidazolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-oxoimidazolidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Pyridine Ring Formation: The pyridine ring is often synthesized via condensation reactions involving aldehydes and ammonia or amines.
Imidazolidine Ring Formation: The imidazolidine ring can be formed through the reaction of diamines with carbonyl compounds.
Coupling Reactions: The final step involves coupling the furan, pyridine, and imidazolidine moieties using reagents such as coupling agents or catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and catalysts under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-oxoimidazolidine-1-carboxamide has diverse applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound’s properties make it suitable for use in the development of advanced materials with specific functionalities.
Biological Studies:
Mechanism of Action
The mechanism of action of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-oxoimidazolidine-1-carboxamide analogs: Compounds with similar structures but different substituents on the furan, pyridine, or imidazolidine rings.
Furan-pyridine derivatives: Compounds containing both furan and pyridine rings but lacking the imidazolidine moiety.
Imidazolidine derivatives: Compounds with the imidazolidine ring but different substituents or additional functional groups.
Uniqueness
This compound is unique due to its combination of furan, pyridine, and imidazolidine rings, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and interactions that are not observed in simpler or structurally different compounds.
Properties
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-2-oxoimidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c19-13-16-2-3-18(13)14(20)17-7-10-5-12(8-15-6-10)11-1-4-21-9-11/h1,4-6,8-9H,2-3,7H2,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNCKORSHJYXOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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